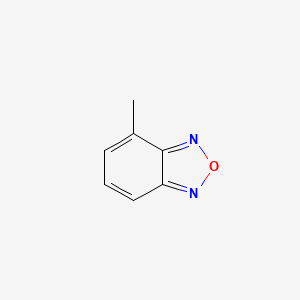

4-Methyl-2,1,3-benzoxadiazole

描述

4-Methyl-2,1,3-benzoxadiazole is a heterocyclic organic compound with the molecular formula C7H6N2O. It is part of the benzoxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,1,3-benzoxadiazole typically involves the cyclization of 2-aminophenol with aldehydes or acids under specific conditions. One common method includes the reaction of 2-aminophenol with methyl formate in the presence of a catalyst such as triethylamine . The reaction is carried out under reflux conditions, usually in an organic solvent like ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

化学反应分析

Types of Reactions: 4-Methyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted benzoxadiazoles, which can have different functional groups attached, enhancing their utility in different applications .

科学研究应用

Chemistry

- Building Block in Organic Synthesis : 4-Methyl-2,1,3-benzoxadiazole serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired properties.

- Ligand in Coordination Chemistry : The compound can act as a ligand for metal ions, facilitating the formation of coordination complexes that are important in catalysis and materials science.

Biology

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits significant antimicrobial activity against Gram-positive bacteria and antifungal activity against species like Candida albicans. These properties make it useful in developing new antimicrobial agents.

- Anticancer Activity : The compound has shown promising results in inducing apoptosis in various cancer cell lines (e.g., MCF-7, A549, HCT-116) through mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential. This suggests potential applications in cancer therapy.

Industry

- Production of Dyes and Pigments : The compound is utilized in the manufacturing of dyes and pigments due to its stable chemical structure and vibrant color properties. Its application extends to the development of fluorescent materials used in various industrial processes.

Anticancer Activity

A study demonstrated that this compound effectively induced apoptosis in breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. The mechanism involved activation of caspases and disruption of mitochondrial functions.

Antimicrobial Properties

Screening tests revealed that derivatives of benzoxazole exhibit selective antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. Structure–activity relationship studies indicate that specific substitutions enhance efficacy against these pathogens .

作用机制

The mechanism of action of 4-Methyl-2,1,3-benzoxadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial or anticancer effects .

相似化合物的比较

Benzoxazole: Similar in structure but lacks the methyl group at the 4-position.

2,1,3-Benzoxadiazole: The parent compound without the methyl substitution.

4-Methylbenzoxazole: Similar but with a different arrangement of nitrogen and oxygen atoms.

Uniqueness: 4-Methyl-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

生物活性

4-Methyl-2,1,3-benzoxadiazole is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields.

Target of Action

The primary target of this compound is the human glutathione S-transferases (GSTs), which are crucial enzymes involved in detoxification processes. It binds to the H-site of GSTs and forms a complex with glutathione (GSH), leading to significant biochemical effects.

Mode of Action

The compound induces apoptosis in several human tumor cell lines by disrupting the JNK GSTP1-1 complex. This interaction not only triggers cell death but also affects cell cycle regulation, making it a candidate for cancer therapy.

Cellular Effects

Research indicates that this compound can localize within the mitochondria of cancer cells, where it acts as a fluorescent probe. This property allows for real-time imaging and monitoring of cellular processes .

Toxicity and Selectivity

While many benzoxazole derivatives exhibit toxicity towards both normal and cancer cells, some studies have shown that certain compounds derived from this class can selectively target cancer cells with lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents .

Research Applications

This compound has shown promise in various research fields:

- Chemistry : Used as a building block in organic synthesis and coordination chemistry.

- Biology : Exhibits antimicrobial and antifungal properties, making it useful in biological studies.

- Industry : Employed in the production of dyes and pigments .

Comparative Analysis

The following table compares this compound with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl group at C-4 | Induces apoptosis in tumor cells |

| Benzoxazole | Lacks methyl substitution | Limited biological activity |

| 2,1,3-Benzoxadiazole | Parent compound | Basic fluorescence properties |

| 4-Methylbenzoxazole | Different nitrogen/oxygen arrangement | Varies in biological activity |

Case Studies

Several studies highlight the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound effectively induced apoptosis in various cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

- Antimicrobial Properties : Screening tests revealed that derivatives of benzoxazole exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans. The structure–activity relationship indicates that specific substitutions enhance efficacy .

常见问题

Q. Basic: What are the standard synthetic routes for 4-Methyl-2,1,3-benzoxadiazole, and how is its purity validated?

Answer:

The synthesis typically involves nitration of 2,1,3-benzoxadiazole at the 7-position using concentrated nitric acid and sulfuric acid under controlled temperatures (0–5°C), followed by methylation with methylating agents like methyl iodide or dimethyl sulfate . Purification is achieved via recrystallization (e.g., ethanol-water mixtures) or column chromatography. Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and methyl group integration.

- FT-IR to identify nitro (1520–1350 cm⁻¹) and benzoxadiazole ring vibrations (1600–1450 cm⁻¹).

- Elemental analysis (C, H, N) to verify stoichiometric ratios .

Q. Basic: How is this compound utilized as a derivatization reagent in HPLC?

Answer:

Its derivatives (e.g., NBD-F, DBD-F) are fluorescent labeling agents for amines, thiols, and hydroxy groups. For example:

- NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole) reacts with primary/secondary amines at 60°C in borate buffer (pH 9.0), yielding stable fluorescent adducts (λex/λem = 470/530 nm).

- DBD-COCl labels hydroxy groups in non-polar solvents (e.g., dichloromethane) for sensitive detection (LOD ~0.1 pmol) .

Q. Advanced: How can nitration conditions be optimized to minimize byproducts like 4,6-dinitro isomers?

Answer:

Key parameters include:

- Temperature control : Maintain ≤5°C to suppress over-nitration.

- Acid ratio : A 1:3 HNO3/H2SO4 ratio reduces dinitration.

- Reactor design : Continuous flow reactors enhance heat dissipation and mixing, improving yield (≥85%) .

- Post-reaction quenching : Rapid dilution in ice water prevents isomerization. Validate purity via HPLC-MS to distinguish isomers .

Q. Advanced: How to resolve contradictions in reported bioactivity data for benzoxadiazole derivatives?

Answer:

Discrepancies often arise from structural analogs or assay conditions. Mitigation strategies:

- Comparative SAR studies : Test 4-methyl derivatives against unsubstituted benzoxadiazoles to isolate methyl group effects .

- Standardized assays : Use consistent enzyme inhibition protocols (e.g., fixed ATP concentrations in kinase assays).

- Molecular docking : Validate binding modes with software like AutoDock Vina to correlate substituent positions with activity .

Q. Advanced: What are the limitations of benzoxadiazole-based reagents in chiral amino acid analysis?

Answer:

While DBD-pyNCS enables chiral resolution via diastereomer formation, limitations include:

- Low sensitivity : Fluorescence quantum yield is pH-dependent (optimize at pH 7.4).

- Side reactions : Thiols and amines may compete; use selective blocking agents (e.g., iodoacetamide for thiols).

- Recent advances : DBD-S-M-Pro (a chiral succinimide reagent) improves enantiomeric separation (e.g., for Cys and Hcy in human hair) with LODs ≤10 nM .

Q. Basic: What safety precautions are required when handling brominated derivatives (e.g., 5-(Bromomethyl)-2,1,3-benzoxadiazole)?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods due to lachrymatory vapors.

- Quenching : Neutralize residual bromine with sodium thiosulfate.

- Storage : In amber bottles under inert gas (N2 or Ar) at –20°C to prevent degradation .

Q. Advanced: How to design benzoxadiazole-based probes for real-time cellular imaging?

Methodology :

- Functionalization : Introduce hydrophilic groups (e.g., sulfonate) to enhance aqueous solubility.

- Two-photon probes : Modify the benzoxadiazole core with electron-donating groups (e.g., –OCH3) for red-shifted emission (λem >600 nm).

- Validation : Test photostability under continuous irradiation (e.g., 488 nm laser) and cytotoxicity in cell cultures (e.g., HEK293) .

Q. Advanced: Why do benzoxadiazole derivatives exhibit variable fluorescence in different solvents?

Analysis :

Fluorescence quenching in polar solvents (e.g., water) occurs via photoinduced electron transfer (PET) . To mitigate:

属性

IUPAC Name |

4-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXJEYIAUIOTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NON=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342741 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29091-40-5 | |

| Record name | 4-Methyl-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。